molecular formula C24H40O3 B7804059 PTA2 (Pinane thromboxane A2)

PTA2 (Pinane thromboxane A2)

Cat. No.: B7804059
M. Wt: 376.6 g/mol
InChI Key: OHJIHGVLRDHSDV-BNAVIEMTSA-N
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Description

Definition and Historical Context of Pinane (B1207555) Thromboxane (B8750289) A2 as a Synthetic Analog of Thromboxane A2 (TXA2)

Pinane Thromboxane A2 (PTA2) is a chemically stable, synthetic carbocyclic analog of the naturally occurring but highly unstable Thromboxane A2 (TXA2). nih.govontosight.aibiocompare.com Its full chemical name is [1α,2β(Z),-3α(1E,3R*),5α]-7-(3-(3-hydroxy-1-octenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-yl)-5-heptenoic acid. nih.govpnas.orgpnas.org The development of PTA2 was a significant advancement in the study of eicosanoids, a class of signaling molecules derived from fatty acids.

The endogenous molecule, TXA2, was identified in 1975 as a potent agent in blood clotting and smooth muscle contraction. pnas.org However, its extreme instability, with a half-life of about 30 seconds in aqueous solution, made it exceptionally difficult to isolate or study directly. pnas.orgwikipedia.org This instability is due to its rapid hydration to the biologically inactive Thromboxane B2. wikipedia.org To overcome this challenge, researchers sought to create stable analogs that could mimic or antagonize the actions of TXA2, allowing for detailed pharmacological investigation. The synthesis of PTA2 was successfully reported in 1979, providing a crucial tool for exploring the physiological and pathological roles of the TXA2 pathway. nih.govpnas.org

Overview of Endogenous Thromboxane A2 (TXA2) in Physiological and Pathological Processes

Endogenous Thromboxane A2 (TXA2) is a lipid mediator from the eicosanoid family, synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and thromboxane-A synthase. nih.govnih.gov Though first described as a product of activated platelets, it is also released by other cells like macrophages and endothelial cells. nih.govnih.gov TXA2 exerts its effects by binding to the thromboxane-prostanoid (TP) receptor, a G protein-coupled receptor found in various tissues, including platelets and smooth muscle cells. nih.govprimescholars.com Its activity is fundamental to several biological processes, but its dysregulation is implicated in numerous diseases. nih.govnih.govprimescholars.com

TXA2 is a key mediator of hemostasis, the process that stops bleeding. When a blood vessel is injured, platelets are activated and produce TXA2. wikipedia.orgnih.gov This released TXA2 then acts as a potent prothrombotic agent, stimulating the activation of new platelets and promoting their aggregation to form a blood clot. wikipedia.orgprimescholars.comresearchgate.net It achieves this by binding to TP receptors on platelets, which triggers a signaling cascade leading to platelet shape change and degranulation, releasing further pro-aggregatory molecules. wikipedia.orgaai.org The central role of TXA2 in this process is underscored by the prolonged bleeding times observed in organisms with deficient TXA2 receptors. researchgate.net

TXA2 is a powerful vasoconstrictor, meaning it causes the narrowing of blood vessels. wikipedia.orgnih.gov This action is critical during tissue injury, as it helps to reduce blood flow and aid in hemostasis. nih.gov The vasoconstriction is mediated by TXA2 binding to TP receptors on vascular smooth muscle cells, which leads to an influx of calcium ions and subsequent muscle contraction. nih.govnih.gov Beyond the vascular system, TXA2 also induces the contraction of other smooth muscles, including those in the bronchi and intestines. nih.govahajournals.org While essential for normal physiology, excessive TXA2-induced vasoconstriction can contribute to pathological conditions like hypertension and coronary artery spasm. ahajournals.orgahajournals.orgphysiology.org

TXA2 is an important player in the body's response to tissue injury and inflammation. wikipedia.orgnih.gov In these settings, its production is increased, leading to enhanced platelet activation, vasoconstriction, and recruitment of inflammatory cells like neutrophils. nih.govbiolifesas.orgresearchgate.net Following an injury, TXA2 released from platelets helps to facilitate the initial stages of wound healing by promoting platelet aggregation and activating neutrophils. researchgate.net However, the overproduction of TXA2 is linked to the pathogenesis of various inflammatory and cardiovascular diseases, including atherosclerosis, myocardial infarction, and stroke, where it contributes to the formation of thrombi and inflammatory cell accumulation. nih.govnih.govbiolifesas.org

Significance of Pinane Thromboxane A2 as a Research Tool and Pharmacological Probe

The chemical stability of Pinane Thromboxane A2 (PTA2), in stark contrast to the labile nature of endogenous TXA2, makes it an invaluable pharmacological tool. ontosight.aicaymanchem.com It allows researchers to conduct experiments that would be impossible with the natural compound. PTA2 has been instrumental in characterizing the thromboxane A2 receptor (TP receptor) and elucidating its signaling pathways. ontosight.aicaymanchem.com

PTA2 functions primarily as a TP receptor antagonist and an inhibitor of thromboxane synthase. caymanchem.com This dual activity allows it to be used in various experimental systems to block the effects of TXA2 and investigate the consequences. For instance, studies have used PTA2 to inhibit platelet aggregation and coronary artery constriction induced by other stable TXA2 mimetics. nih.govcaymanchem.comresearchgate.net This has provided critical insights into the role of the TXA2 pathway in cardiovascular function and disease. By using PTA2, scientists can probe the involvement of TXA2 in pathological conditions such as thrombosis and vasospasm, helping to identify potential therapeutic targets. ontosight.aiahajournals.org

Research Findings on PTA2

The following tables summarize key findings from research studies utilizing Pinane Thromboxane A2.

Inhibitory Activity of PTA2 in Different Biological Systems

Biological SystemEffect MeasuredAgonist UsedInhibitory Concentration of PTA2Reference
Cat Coronary ArteryConstrictionU-46619ID₅₀ = 0.1 µM caymanchem.com
Human PlateletsAggregationU-46619IC₅₀ = 2 µM caymanchem.com
Rabbit Platelet Thromboxane SynthaseEnzyme ActivityN/AID₅₀ = 50 µM caymanchem.com

Comparative Effects of Thromboxane Analogs

CompoundPrimary ActionKey Research ApplicationReference
Pinane Thromboxane A2 (PTA2)TP Receptor Antagonist, Thromboxane Synthase InhibitorUsed to block TXA2 effects and study receptor pharmacology. caymanchem.com
U-46619Stable TP Receptor AgonistUsed to mimic the vasoconstrictor and platelet-aggregating effects of TXA2. nih.gov
Carbocyclic Thromboxane A2 (CTA2)Stable TP Receptor AgonistPotent coronary vasoconstrictor and inhibitor of arachidonic acid-induced platelet aggregation at higher concentrations. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIHGVLRDHSDV-BNAVIEMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Modifications of Pinane Thromboxane A2

Pioneering Synthetic Routes for Pinane (B1207555) Thromboxane (B8750289) A2 Development

The initial synthesis of Pinane thromboxane A2 was reported by K. C. Nicolaou and his colleagues in 1979. nih.govpnas.org This landmark achievement provided the first stable, biologically active analog of thromboxane A2, opening the door for detailed pharmacological studies. The synthesis was a multi-step process that established the fundamental framework for accessing this class of molecules.

Another early synthetic approach was also developed, which utilized different starting materials. This alternative route involved the synthesis of the thromboxane analogue from nopol (B1679846) and through a conjugate addition of a cuprate (B13416276) reagent to myrtenal. These pioneering efforts were crucial in making PTA2 and related structures available for biological evaluation.

Advanced Stereochemical Control in Pinane Thromboxane A2 Synthesis

The biological activity of PTA2 is intrinsically linked to its specific three-dimensional structure. The full chemical name, [1α,2β(Z),-3α(1E,3R*),5α]-7-(3-(3-hydroxy-1-octenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-yl)-5-heptenoic acid, highlights the molecule's complex stereochemistry. nih.gov

In the seminal synthesis by Nicolaou's group, stereochemical control was a key challenge. The desired stereoisomer was achieved based on the principle that the cuprate reagent, used to introduce one of the side chains, would preferentially attack the α,β-unsaturated system from the less sterically hindered face. pnas.org This directed approach was critical for establishing the correct orientation of the substituents on the bicyclic pinane core. The stereochemical assignments for the final compound and its intermediates were subsequently confirmed through detailed analysis of 13C and 1H nuclear magnetic resonance (NMR) spectral data, as well as by the potent biological activity exhibited by the synthesized molecule, which would be expected only from the correctly configured isomer. pnas.org

Development and Characterization of Pinane Thromboxane A2 Analogues

Following the initial synthesis of PTA2, research efforts were directed towards creating analogues to explore the structure-activity relationships and to refine the compound's pharmacological profile. These efforts involved targeted chemical modifications of the parent PTA2 molecule.

Chemical Derivatization Strategies

One of the primary strategies for chemical derivatization of PTA2 involves altering the stereochemistry of key functional groups. A notable example is the synthesis of the epi-OH isomer of PTA2. This analogue differs from the parent PTA2 only in the spatial orientation of the hydroxyl (-OH) group on the side chain. The synthesis of such epimers allows researchers to probe the importance of the specific stereochemistry at that position for receptor binding and biological activity.

Analogues with Modified Agonist and Antagonist Profiles

No specific research findings on an analogue named 16,20-methano PTA2 were identified in the consulted sources.

The inhibitory profile of the parent compound, PTA2, has been quantified in various biological assays.

Table 1: Inhibitory Activity of Pinane Thromboxane A2 (PTA2)

Target System Inhibitory Concentration Reference
U-46619-induced cat coronary artery constriction ID₅₀ = 0.1 µM caymanchem.com
U-46619-induced aggregation of human platelets IC₅₀ = 2 µM caymanchem.com

Molecular and Cellular Pharmacology of Pinane Thromboxane A2

Thromboxane (B8750289) Prostanoid (TP) Receptor Interactions

Pinane (B1207555) thromboxane A2 (PTA2) is a synthetic and stable analog of thromboxane A2 (TXA2) that has been instrumental in characterizing the pharmacology of the thromboxane prostanoid (TP) receptor. caymanchem.com Its interactions with the TP receptor are complex, exhibiting characteristics of competitive antagonism, partial agonism, and specificity towards receptor subtypes.

Characterization as a Competitive Antagonist at TP Receptors

PTA2 is widely recognized as a competitive antagonist at TP receptors. nih.govnih.gov This characterization stems from its ability to inhibit physiological responses mediated by TP receptor activation. In various experimental models, PTA2 has been shown to block the effects of TP receptor agonists. For instance, it effectively inhibits the aggregation of human platelets induced by stable TXA2 mimetics. nih.gov The antagonism by PTA2 is surmountable, a key feature of competitive antagonists, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist. nih.gov

Furthermore, studies on vascular smooth muscle have demonstrated that PTA2 can inhibit coronary artery constriction induced by stable prostaglandin (B15479496) endoperoxide analogs, which also act on TP receptors. nih.govnih.gov The mechanism of this antagonism involves PTA2 binding to the TP receptor, thereby preventing the binding of endogenous agonists like TXA2 and prostaglandin H2 (PGH2). nih.gov This competitive interaction at the receptor level underlies its inhibitory effects on platelet and smooth muscle responses.

Demonstration of Partial Agonist Activity at TP Receptors in Specific Contexts

Despite its primary classification as a competitive antagonist, PTA2 has been observed to exhibit partial agonist activity under specific experimental conditions. nih.govnih.gov This dual activity is a hallmark of some receptor ligands, where they can act as both an antagonist and a weak agonist. In plasma-free platelet suspensions, PTA2 has been shown to induce a shape change response, which is a characteristic platelet activation event mediated by TP receptors. nih.gov This thromboxane-like agonist action can be blocked by other TP receptor antagonists. nih.gov

The partial agonism of PTA2 can be influenced by the cellular environment. For example, in the presence of Gαq overexpression, which enhances TP receptor signaling, PTA2 behaves as a much stronger agonist. nih.gov Similarly, with certain TP receptor mutants, PTA2's agonist activity is significantly potentiated. nih.gov This context-dependent activity suggests that the conformational state of the TP receptor and the efficiency of its coupling to G proteins can determine whether PTA2 acts as an antagonist or a partial agonist.

Radioligand Binding Kinetics and Receptor Affinity Determination

The affinity of PTA2 for the TP receptor has been investigated using radioligand binding assays, a powerful technique to characterize ligand-receptor interactions. sygnaturediscovery.com These assays typically involve the use of a radiolabeled ligand that binds to the receptor, and the displacement of this radiolabel by an unlabeled ligand (like PTA2) is measured to determine the unlabeled ligand's binding affinity. sygnaturediscovery.com The dissociation constant (Kd) is a key parameter derived from these studies, representing the concentration of the ligand at which 50% of the receptors are occupied. wikipedia.orgpharmacologycanada.org A lower Kd value signifies a higher binding affinity. fidabio.com

While specific kinetic parameters like association (kon) and dissociation (koff) rates for PTA2 are not extensively detailed in the literature, the principles of radioligand binding assays have been applied to characterize TP receptors using various radiolabeled agonists and antagonists. nih.govplos.org For instance, the radiolabeled TP receptor antagonist [3H]SQ 29,548 has been used to determine the receptor density and dissociation constants in human platelets. nih.gov The affinity of PTA2 can be inferred from its potency in functional assays and its ability to compete with such radioligands for binding to the TP receptor.

Binding Affinity of Selected Ligands for the Thromboxane Prostanoid (TP) Receptor
LigandReceptor TypeReported Kd (nM)Assay Type
PGH2Platelet TXA2/PGH2 Receptor43Radioligand competition binding assay
TXA2Platelet TXA2/PGH2 Receptor125Radioligand competition binding assay
SQ 29,548Human Platelet TP-Receptors4.1 - 5.8Radioligand binding assay with [3H]SQ 29,548

Heterogeneity of TP Receptors and Pinane Thromboxane A2 Specificity

The existence of TP receptor heterogeneity has been a subject of investigation, with evidence suggesting the presence of distinct receptor subtypes that may mediate different physiological responses. nih.gov In humans, two TP receptor isoforms, designated TPα and TPβ, have been identified. mdpi.comnih.gov These isoforms arise from alternative splicing of the same gene and differ in their C-terminal cytoplasmic tails. mdpi.com While both isoforms are expressed in many tissues, platelets predominantly express the TPα isoform. nih.gov

The pharmacological profile of PTA2 suggests a degree of specificity in its interaction with these receptor subtypes. The observation that PTA2 can act as a partial agonist in some systems while being a competitive antagonist in others could be partly explained by its differential interaction with TPα and TPβ or with different conformational states of the receptor. nih.govnih.gov The distinct signaling pathways coupled to these isoforms might also contribute to the varied responses elicited by PTA2 in different tissues. reactome.org Further research is needed to fully elucidate the specificity of PTA2 for the different TP receptor isoforms and how this contributes to its complex pharmacology.

Modulation of Eicosanoid Biosynthesis Enzymes

In addition to its direct interactions with TP receptors, PTA2 can also modulate the activity of enzymes involved in the biosynthesis of eicosanoids, the signaling molecules to which thromboxane A2 belongs.

Inhibition of Thromboxane Synthase Activity

This dual mechanism of action—receptor antagonism and synthesis inhibition—makes PTA2 a particularly interesting pharmacological tool. It is important to note that the inhibitory effect of PTA2 on thromboxane synthase is selective, as it has been shown to have no effect on prostacyclin synthase, the enzyme responsible for the production of the vasodilatory and anti-aggregatory prostacyclin (PGI2). nih.govnih.gov This selectivity is crucial as it avoids the potential prothrombotic effects that could arise from inhibiting PGI2 synthesis.

Inhibitory Activity of Pinane Thromboxane A2 (PTA2)
TargetEffectReported ID50 / IC50System
Cat Coronary Artery Constriction (U-46619-induced)Inhibition0.1 µMIn vitro
Human Platelet Aggregation (U-46619-induced)Inhibition2 µMIn vitro
Rabbit Platelet Thromboxane SynthaseInhibition50 µMIn vitro
Prostacyclin SynthaseNo effectUp to 100 µMIn vitro

Selective Action Relative to Prostacyclin Synthase

Pinane thromboxane A2 (PTA2) demonstrates notable selectivity in its pharmacological action, specifically by inhibiting thromboxane synthase while not affecting prostacyclin synthase. nih.govpnas.org This selectivity is significant due to the often opposing physiological roles of thromboxane A2 (TXA2) and prostacyclin (PGI2). youtube.commdpi.com Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, whereas prostacyclin is a vasodilator and an inhibitor of platelet aggregation. youtube.comnih.govduke.edu The differential action of PTA2 on the enzymes responsible for the synthesis of these two molecules is a key aspect of its biochemical profile. nih.govpnas.org

Research has shown that while PTA2 inhibits the formation of thromboxane, it does not impact the enzymatic activity of prostacyclin synthase. nih.govpnas.org In experimental settings, even at high concentrations, PTA2 showed no effect on prostacyclin synthetase. nih.govpnas.org One study quantified this selective inhibition, demonstrating that the conversion of prostaglandin H2 (PGH2) to the stable prostacyclin metabolite, 6-keto-PGF1α, by prostacyclin synthase was unaffected by PTA2 at a concentration of 100 μM. pnas.org In contrast, the same research noted that thromboxane B2 formation in human platelet-rich plasma was reduced by 50% at a PTA2 concentration of 50 μM. pnas.org

This selective inhibition means that PTA2 can reduce the pro-thrombotic and vasoconstrictive effects of TXA2 without compromising the beneficial anti-aggregatory and vasodilatory actions of prostacyclin. nih.govnih.gov Furthermore, PTA2 does not interfere with the inhibition of platelet aggregation caused by PGI2. nih.govpnas.org

The table below summarizes the differential effects of PTA2 on thromboxane and prostacyclin synthases based on published research findings.

EnzymeEffect of PTA2Concentration for EffectSource
Thromboxane Synthase Inhibition50% inhibition at 50 μM pnas.org
Prostacyclin Synthase No effectUnaffected at 100 μM nih.govpnas.org

Biological Activities of Pinane Thromboxane A2 in Experimental Systems

Effects on Platelet Physiology

PTA2 demonstrates significant effects on platelet function, primarily through its antagonism of the TP receptor, which plays a crucial role in platelet activation and aggregation.

Mechanisms of Platelet Aggregation Inhibition (e.g., U-46619-induced)

PTA2 acts as an inhibitor of platelet aggregation by blocking the binding of agonists like thromboxane (B8750289) A2 and its stable mimetic, U-46619, to the TP receptors on the platelet surface. The binding of an agonist to the TP receptor initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, which are key events in thrombus formation. wikipedia.org By competitively inhibiting this interaction, PTA2 prevents the initiation of these pro-aggregatory signals.

In experimental settings, PTA2 has been shown to effectively inhibit platelet aggregation induced by stable prostaglandin (B15479496) endoperoxide analogs. nih.gov The inhibitory effect of PTA2 on U-46619-induced human platelet aggregation has been quantified, demonstrating its potency as a thromboxane receptor antagonist. reading.ac.uk Derivatives of PTA2 have also been synthesized and shown to antagonize prostaglandin-endoperoxide analog-induced human platelet aggregation. nih.gov

Table 1: Inhibitory Activity of PTA2 on Platelet Aggregation

Agonist System Effect of PTA2
U-46619 Human Platelets Inhibition
Prostaglandin Endoperoxide Analogs Human Platelets Inhibition nih.govnih.gov

Induction of Platelet Shape Change Response in Plasma-Free Suspensions

The activation of platelets by agonists such as thromboxane A2 leads to a rapid change in their shape from a discoid to a spherical form with pseudopods. wikipedia.orgnih.gov This shape change is one of the earliest responses in platelet activation and is mediated by the reorganization of the cytoskeleton. nih.gov The interaction of TXA2 with its receptor is a direct stimulus for this shape change, independent of secreted adenosine diphosphate (ADP). nih.gov

While PTA2 is primarily known as a TP receptor antagonist and would be expected to inhibit agonist-induced shape change, some studies with other TP receptor ligands have shown complex effects. For instance, the antagonist S-145 was found to induce shape change in rabbit platelets on its own, while the agonist U-46619 induced shape change, aggregation, and secretion. nih.gov This suggests that the signaling outcomes of TP receptor ligation can be multifaceted. However, the primary role of an antagonist like PTA2 in the context of agonist stimulation is to block the receptor and thereby inhibit the subsequent physiological responses, including shape change. nih.gov

Influence on Thromboxane-Dependent Soluble CD40 Ligand Release from Human Platelets

Activated platelets can release soluble CD40 ligand (sCD40L), a pro-inflammatory and pro-thrombotic molecule. researchgate.net The generation of thromboxane A2 is a key stimulus for the release of sCD40L from human platelets. researchgate.netnih.gov This process is mediated through the activation of the TP receptor. researchgate.net

Given that PTA2 is a thromboxane receptor antagonist, it is expected to inhibit the thromboxane-dependent release of sCD40L from human platelets. By blocking the TP receptor, PTA2 would interfere with the signaling pathway that leads to the release of sCD40L, thereby exerting an anti-inflammatory effect in addition to its anti-platelet aggregation activity. The thromboxane A2-induced release of sCD40L can be suppressed by inhibitors of the thromboxane signaling pathway. nih.gov

Modulation of Vascular Smooth Muscle Function

PTA2 also exerts significant effects on the function of vascular smooth muscle, primarily by antagonizing the vasoconstrictor actions of thromboxane A2.

Antagonism of Vasoconstriction in Coronary Arteries (e.g., Cat Coronary Artery Constriction)

Thromboxane A2 is a potent vasoconstrictor, and its effects on coronary arteries can contribute to myocardial ischemia. nih.gov PTA2 has been demonstrated to be a selective inhibitor of coronary artery constriction induced by stable prostaglandin endoperoxide analogs. nih.gov

In studies using cat coronary arteries, PTA2 effectively antagonized the vasoconstriction induced by these agents. nih.gov Furthermore, certain derivatives of PTA2 have shown potent inhibition of carbocyclic thromboxane A2 (CTA2)-induced vasoconstriction in cat coronary arteries, highlighting the potential of this class of compounds in mitigating coronary vasospasm. nih.gov

Table 2: Antagonistic Effect of PTA2 and its Derivatives on Coronary Artery Constriction

Compound Agonist Experimental System % Inhibition
PTA2 Prostaglandin Endoperoxide Analogs Cat Coronary Artery -
5C-15S BPTA2 CTA2 (15 nM) Cat Coronary Artery 76 ± 3
5T-15S BPTA2 CTA2 (15 nM) Cat Coronary Artery 72 ± 9

Data for PTA2 derivatives are at a concentration of 1 µM. nih.gov

Differential Effects on Vascular Tone Across Various Tissues and Species

The effects of thromboxane A2 on vascular tone can vary depending on the specific vascular bed and animal species. TXA2 is known to cause contraction of not only vascular smooth muscle but also bronchial, intestinal, uterine, and urinary bladder smooth muscles. nih.gov The response of different arteries to TXA2 can also differ; for instance, the production and effects of TXA2 have been studied in both the aorta and coronary arteries, with implications for conditions like vasospastic angina. who.intresearchgate.netnih.gov

As a thromboxane receptor antagonist, PTA2 would be expected to counteract the contractile effects of TXA2 in these various tissues. The differential expression and sensitivity of TP receptors in different tissues and species could lead to varied antagonist potency of PTA2. For example, the vasoconstrictor response to TP receptor activation has been shown to differ between the mouse aorta and other vascular beds. mdpi.com Therefore, the efficacy of PTA2 in modulating vascular tone is likely to be tissue- and species-dependent, reflecting the diverse physiological and pathophysiological roles of the thromboxane A2 signaling pathway.

Impact on Other Cellular and Tissue Responses

Stabilization of Lysosomal Membranes (e.g., Liver Lysosomes)

Pinane (B1207555) thromboxane A2 (PTA2), a stable analog of thromboxane A2 (TXA2), is implicated in the stabilization of lysosomal membranes, a critical factor in cellular health and response to injury. While direct studies on PTA2 are limited, research on closely related TXA2 analogs provides significant insights into this biological activity, particularly concerning liver lysosomes.

Evidence suggests that analogs of TXA2 can exert a protective effect on the integrity of these organelles. For instance, a fluorinated analog of TXA2 has been shown to stabilize liver lysosomes. This finding is significant as lysosomal destabilization is a key event in cellular damage, leading to the release of potent hydrolytic enzymes into the cytoplasm and subsequent cell death. The ability of a TXA2 analog to counteract this process highlights a potential therapeutic application in conditions associated with lysosomal-mediated cell injury.

Further supporting this concept, studies on other thromboxane modulators have demonstrated similar effects. For example, a TXA2 antagonist, ONO-3708, has been observed to have a stabilizing effect on renal lysosomal membranes. In experimental models, increased production of TXA2 appeared to inhibit the functions of the renal lysosomal membrane, an effect that was counteracted by the antagonist. This suggests that modulation of the thromboxane signaling pathway can directly impact lysosomal stability. Given that PTA2 is a stable TXA2 analog, it is plausible that it could competitively interact with TXA2 receptors or other cellular components to confer a stabilizing effect on lysosomal membranes in a similar manner.

The liver is a central organ in metabolism and detoxification, and its cells are rich in lysosomes. In various forms of liver injury, such as that induced by ischemia or toxins, the stability of lysosomal membranes is compromised. The potential of PTA2 and related compounds to stabilize these membranes could mitigate the extent of cellular damage and subsequent inflammation.

The table below summarizes findings from studies on thromboxane A2 analogs and their effects on lysosomal membrane stability.

CompoundSystem StudiedObserved Effect on Lysosomal Membranes
Fluorinated Thromboxane A2 AnalogLiver LysosomesStabilization
ONO-3708 (TXA2 antagonist)Renal LysosomesStabilization

Regulation of Fibroblast Growth Factor 23 (FGF23) Production in Osteoblast-like Cells

Pinane thromboxane A2, through its action as a stable thromboxane A2 analog, plays a regulatory role in the production of Fibroblast Growth Factor 23 (FGF23) in bone cells. FGF23 is a hormone primarily produced by osteocytes and osteoblasts that is crucial for regulating phosphate (B84403) and vitamin D metabolism.

Research has demonstrated that thromboxane A2 signaling actively suppresses the production of FGF23 in osteoblast-like cells. In vitro studies using rat UMR-106 osteoblast-like cells have shown that both TXA2 and stable TXA2 receptor agonists significantly decrease the gene expression of Fgf23. This effect was shown to be mediated through the thromboxane A2 receptor, as the suppressive effect was nullified by a TXA2 receptor antagonist.

The mechanism involves the direct action of TXA2 on its receptors expressed on osteoblast-like cells. The activation of these receptors initiates a signaling cascade that leads to the downregulation of Fgf23 transcription. Consequently, the concentration of FGF23 protein in the cell culture supernatant is also reduced.

These findings indicate that the TXA2 pathway is a negative regulator of FGF23 production in bone cells. Given that PTA2 is a stable and functional analog of TXA2, it is expected to mimic these effects and thereby contribute to the downregulation of FGF23. This interaction is of particular interest in conditions characterized by both enhanced platelet aggregation, leading to increased TXA2 production, and altered FGF23 levels.

The data from these experimental systems are summarized in the table below, illustrating the impact of thromboxane A2 signaling on FGF23 expression.

Experimental ModelTreatmentEffect on Fgf23 Gene Expression
Rat UMR-106 osteoblast-like cellsThromboxane A2 (TXA2)Suppression
Rat UMR-106 osteoblast-like cellsStable TXA2 receptor agonistsSignificant suppression
Rat UMR-106 osteoblast-like cellsTXA2 receptor agonist + antagonistAbrogation of suppression
Co-culture with activated human thrombocytesUMR-106 cellsSignificant lowering

Research Applications of Pinane Thromboxane A2 in Preclinical Disease Models

Cardiovascular Disease Models

The established roles of thromboxane (B8750289) A2 in vasoconstriction and platelet aggregation have positioned PTA2 as a key compound for investigation in preclinical cardiovascular models.

Myocardial Ischemia Research and Cardioprotective Effects in Animal Models (e.g., Cats)

In preclinical studies, PTA2 has demonstrated significant cardioprotective effects during acute myocardial ischemia. Research using a feline model of myocardial infarction, induced by ligation of the left anterior descending coronary artery, has provided key insights into its therapeutic potential. In anesthetized cats, the administration of PTA2 following the ischemic event led to a notable preservation of the jeopardized myocardium.

Key findings from this research indicated that PTA2 treatment:

Prevented the expected rise in plasma thromboxane levels.

Averted the significant increase in plasma creatine (B1669601) kinase (CK) activities, which are markers of myocardial cell damage.

Eliminated the differences in myocardial CK activities observed between the ischemic and non-ischemic regions of the heart muscle.

Reduced the incidence of premature ventricular beats, as observed through electrocardiogram (ECG) analysis, suggesting a stabilizing effect on cardiac rhythm.

These results strongly suggest that the dual action of PTA2—inhibiting thromboxane formation and antagonizing its vasoconstrictive and platelet-aggregating effects—is beneficial in the acute phase of myocardial ischemia.

Table 1: Cardioprotective Effects of PTA2 in a Feline Myocardial Ischemia Model
Parameter MeasuredObservation in Control Group (Vehicle-Treated)Observation in PTA2-Treated GroupImplication
Plasma Thromboxane LevelsSignificant increase post-ischemiaIncrease preventedEffective inhibition of thromboxane synthesis
Plasma Creatine Kinase (CK)Large increase at 4-5 hours post-ischemiaIncrease preventedReduction in myocardial cell damage
Myocardial CK ActivitySignificant difference between ischemic and non-ischemic regionsDifference abolishedPreservation of myocardial tissue
ECG AnalysisIncreased incidence of premature beatsDecreased incidence of premature beatsImproved cardiac electrical stability

Antithrombotic Investigations in Experimental Animal Models

The antithrombotic potential of PTA2 is a direct consequence of its biochemical profile. As a compound that both inhibits thromboxane synthetase and blocks TP receptors, it effectively disrupts key pathways leading to thrombus formation. mdpi.com Preclinical investigations have confirmed its ability to inhibit platelet aggregation induced by various stimuli. caymanchem.commdpi.com

Furthermore, studies on PTA2 and its derivatives have demonstrated potent antagonism of coronary artery constriction induced by stable prostaglandin (B15479496) endoperoxide analogs in feline models. mdpi.com By preventing both the narrowing of blood vessels and the aggregation of platelets, PTA2 shows a suitable profile for investigation as an antithrombotic agent in experimental settings.

Oncology Research

More recent research has focused on the role of the thromboxane A2 pathway in cancer progression. The overexpression of TXA2 synthase and TP receptors has been identified in several human cancers, suggesting that this signaling axis is a potential therapeutic target. mdpi.comnih.gov

Modulation of Prostate Cancer Cell Progression and Metastatic Phenotypes

While direct studies on PTA2 in prostate cancer models are limited, a substantial body of evidence implicates the TXA2 pathway in the progression of this disease. Proteins integral to the TXA2 pathway, including cyclooxygenase-2 (COX-2), TXA2 synthase, and TP receptors, are significantly upregulated in human prostate cancer tissue compared to non-tumoral cells. nih.gov

Crucially, the expression levels of these proteins correlate with higher Gleason scores and more advanced pathologic stages, indicating a link to tumor aggressiveness and extraprostatic extension. mdpi.comnih.gov Human prostate cancer cells have been shown to express active TXA2 synthase and biosynthesize TXA2. nih.gov Activation of the TP receptor in prostate cancer cells leads to an increased expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, thereby potentially promoting tumor growth and neovascularization. aacrjournals.org

Given that PTA2 is a potent inhibitor of TXA2 synthase and an antagonist of the TP receptor, it stands as a logical candidate for preclinical investigation to modulate the pro-tumorigenic effects of the TXA2 pathway in prostate cancer. Its mechanism of action directly counters the molecular signaling observed to be dysregulated in advanced prostate cancer.

Effects on Lung Cancer Cell Apoptosis and Growth in Preclinical Models

The TXA2 pathway has been documented to play a significant role in lung cancer development. nih.gov Research has shown that inhibiting this pathway can suppress the proliferation of lung tumor cells by inducing apoptosis (programmed cell death). nih.govnih.gov

A preclinical study directly investigated the effect of PTA2 in a lung cancer model. In cells exposed to a tobacco-specific carcinogen, treatment with PTA2 resulted in a significant increase in both early and late apoptosis compared to cells treated with the carcinogen alone. oup.com This finding demonstrates that by acting as a dual modulator of the TXA2 pathway, PTA2 can effectively attenuate carcinogen-mediated cell growth and promote cancer cell death. oup.com Other studies have shown that TXA2 antagonists can enhance the apoptotic effects of chemotherapeutic agents in non-small-cell lung cancer cell lines. nih.gov This suggests a potential for PTA2 to be explored in combination with standard therapies in preclinical models.

Table 2: Effect of PTA2 on Apoptosis in a Preclinical Lung Cancer Model
Treatment GroupRelative Increase in Early ApoptosisRelative Increase in Late Apoptosis
Carcinogen-Treated CellsBaselineBaseline
Carcinogen + PTA2-Treated Cells~6-fold increase~14-fold increase

Contributions to Tumor Microenvironment Modulation (e.g., Angiogenesis, Platelet Aggregation)

The tumor microenvironment is a complex ecosystem that plays a critical role in cancer progression. PTA2 can modulate this environment primarily through its effects on platelet aggregation and angiogenesis.

Platelet Aggregation: Tumor cells can induce platelet aggregation, a phenomenon that facilitates metastasis by shielding cancer cells from the immune system and promoting their adhesion to the vascular endothelium. kitasato-u.ac.jp Thromboxane A2 is a powerful mediator of platelet activation and aggregation. nih.gov By inhibiting TXA2 synthesis and blocking its receptor, PTA2 directly interferes with this pro-metastatic mechanism. This disruption of tumor cell-induced platelet aggregation is a key aspect of its potential to modulate the tumor microenvironment. kitasato-u.ac.jp

Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.govmdpi.com The TXA2 signaling pathway contributes to this process. For instance, TP receptor activation can increase the expression of pro-angiogenic factors like VEGF. aacrjournals.org Furthermore, platelets themselves are a rich source of angiogenic factors, which are released upon activation. By preventing platelet activation, PTA2 can reduce the release of these factors. Therefore, through its dual-action mechanism, PTA2 can inhibit two sources of pro-angiogenic signaling within the tumor microenvironment.

Inflammatory Disease Models

The investigation of thromboxane-mediated inflammatory pathways in preclinical disease models is crucial for understanding the role of eicosanoids in the inflammatory process. These models allow researchers to dissect the molecular mechanisms through which thromboxane A2 (TXA2) and its signaling cascade contribute to the pathology of various inflammatory conditions. The use of specific pharmacological agents that modulate the thromboxane pathway is central to this research.

Investigation of Thromboxane-Mediated Inflammatory Pathways

The study of thromboxane-mediated inflammatory pathways often involves the use of synthetic analogs and receptor antagonists to elucidate the precise role of the Thromboxane A2 (TP) receptor in initiating and propagating inflammatory responses. Pinane (B1207555) thromboxane A2 (PTA2) is one such synthetic compound that has been instrumental in this area of research.

Preclinical research has established that the activation of the TP receptor is implicated in inflammatory responses, particularly in the context of neuroinflammation. nih.govnih.gov Studies utilizing microglial cell lines, which are the resident immune cells of the central nervous system, have demonstrated that stimulation of the TP receptor can lead to the release of pro-inflammatory mediators. nih.govnih.gov

Research in this area has focused on the signaling cascades that are triggered downstream of TP receptor activation. Key pathways identified include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov These pathways are critical regulators of the expression of genes encoding inflammatory cytokines and enzymes.

For instance, in vitro studies using BV2 microglial cells have shown that the application of a TP receptor antagonist, SQ29548, can suppress the lipopolysaccharide (LPS)-induced release of inflammatory cytokines. nih.gov This antagonist was found to inhibit the phosphorylation of MAPKs and the activation of NF-κB, thereby reducing the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS). nih.gov

Furthermore, the use of TP receptor agonists has been shown to enhance the expression of these pro-inflammatory molecules. nih.gov This body of research underscores the pivotal role of the TP receptor in mediating inflammatory processes within the central nervous system and other tissues. The findings from these preclinical models provide a foundation for exploring the therapeutic potential of targeting the thromboxane pathway in inflammatory diseases.

Research Findings on Thromboxane Receptor Modulation in Inflammatory Pathways

ModulatorModel SystemKey FindingsSignaling Pathway Implicated
TP Receptor Agonist (U46619) BV2 microglial cells, primary microgliaEnhanced expression of IL-1β, IL-6, and iNOS mRNA; Increased release of IL-1β and nitric oxide (NO). nih.govExtracellular-signal-regulated kinase (ERK) pathway. nih.gov
TP Receptor Antagonist (SQ29548) BV2 microglial cellsInhibited LPS-stimulated activation and reduced mRNA expression of IL-1β, IL-6, TNF-α, and iNOS. nih.govMitogen-activated protein kinases (MAPKs) and NF-κB signaling pathway. nih.gov
TP Receptor Antagonist (SQ29548) Human peripheral blood mononuclear cells (PBMCs)Attenuated LPS- and stearic acid-induced secretion of TNFα and IL-1β. nih.govNot specified.

Comparative Pharmacological Profiling of Pinane Thromboxane A2

Relative Potency and Efficacy Against Other Prostanoid Analogues and TXA2 Mimetics

PTA2 functions as a competitive antagonist at the thromboxane (B8750289) A2 receptor, thereby inhibiting the actions of TXA2 agonists. Its potency has been quantified against several stable prostaglandin (B15479496) endoperoxide (PGH2) and TXA2 mimetics, such as U-46619 and U-44069.

In studies using cat coronary arteries, PTA2 demonstrated significant potency in inhibiting vasoconstriction induced by U-46619, a stable PGH2 analog. The concentration required to achieve 50% inhibition (ID50) was found to be 0.1 µM. caymanchem.com In the context of platelet function, PTA2 inhibits the aggregation of human platelets induced by U-46619 with a 50% inhibitory concentration (IC50) of 2 µM. caymanchem.com

Furthermore, in rat and human stomach longitudinal muscle, PTA2 (at a concentration of 0.5 µg/ml) has been shown to substantially inhibit contractions induced by a range of prostanoids, including Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α), Prostacyclin (PGI2), and the epoxymethano analogues of PGH2 (U-46619 and U-44069). nih.govnih.gov Interestingly, its inhibitory effect was less pronounced against contractions caused by Prostaglandin D2 (PGD2) and acetylcholine, suggesting a degree of selectivity for the TXA2 receptor over other prostanoid and muscarinic receptors. nih.govnih.gov

The epi-OH isomer of PTA2 was found to be less effective than PTA2 against U-44069 in rat gastric fundus, although it showed moderate potency against PGI2. nih.gov This highlights the stereospecificity of the interaction with the thromboxane receptor.

Inhibitory Potency of Pinane (B1207555) Thromboxane A2 (PTA2) Against TXA2 Mimetics
Biological SystemAgonistPTA2 Inhibitory ConcentrationReference
Cat Coronary ArteryU-46619ID50 = 0.1 µM caymanchem.com
Human PlateletsU-46619IC50 = 2 µM caymanchem.com

Analysis of Species-Specific Pharmacological Responses in Platelets and Smooth Muscle

The pharmacological effects of PTA2 exhibit notable variations across different species. These differences are evident in both platelet and smooth muscle preparations.

In smooth muscle, PTA2's effects differ between rats and humans. In rat gastric fundus, PTA2 (0.5 µg/ml) typically causes a slight contraction on its own before antagonizing the effects of other prostanoids. nih.govnih.gov In contrast, in human stomach muscle, PTA2 rarely stimulates the muscle at the same concentration but effectively antagonizes contractions induced by PGE2, PGF2α, and U-46619. nih.gov This suggests a difference in the intrinsic agonistic activity of PTA2 at the TXA2 receptor between these two species.

Regarding platelet function, PTA2 is an inhibitor of U-46619-induced aggregation in human platelets. caymanchem.com While direct comparative studies of PTA2 on platelet aggregation across multiple species are limited, broader research on thromboxane synthase inhibitors highlights significant species-specific differences in platelet responses to arachidonic acid and collagen. nih.gov For instance, the sensitivity of platelets from mice, rats, and rabbits in platelet-rich plasma (PRP) does not always predict their response in whole blood, unlike in humans where the responses are more consistent. nih.gov This underscores the importance of considering the species and experimental conditions when evaluating the pharmacology of TXA2-related compounds like PTA2.

Studies on cat coronary arteries have established PTA2 as an inhibitor of vasoconstriction induced by prostaglandin endoperoxide analogs. nih.gov This, combined with findings in human platelets and rat and human smooth muscle, paints a picture of PTA2 as a compound with a consistent antagonistic profile but with species-dependent variations in its specific actions. nih.govnih.gov

Species-Specific Responses to Pinane Thromboxane A2 (PTA2)
SpeciesTissue/Cell TypeObserved Effect of PTA2Reference
HumanStomach Smooth MuscleAntagonizes contractions to PGE2, PGF2α, U-46619; rarely stimulates muscle directly. nih.gov
RatStomach Smooth MuscleUsually causes slight contraction; antagonizes contractions to various prostanoids. nih.govnih.gov
HumanPlateletsInhibits U-46619-induced aggregation. caymanchem.com
CatCoronary ArteryInhibits constriction induced by PGH2 analogs. nih.gov

Dissociation of Vasoconstrictor and Platelet Aggregatory Activities by Pinane Thromboxane A2

A key characteristic of PTA2 is its ability to inhibit both vasoconstriction and platelet aggregation, which are the two primary physiological actions of endogenous TXA2. wikipedia.orgpnas.org The pharmacological data indicates a dissociation in its potency against these two processes.

PTA2 is a more potent inhibitor of coronary artery constriction than it is of platelet aggregation. nih.govcaymanchem.com As noted, the concentration of PTA2 required to inhibit U-46619-induced vasoconstriction in cat coronary arteries by 50% (ID50) is 0.1 µM. caymanchem.com In contrast, the concentration needed to inhibit U-46619-induced human platelet aggregation by 50% (IC50) is 2 µM. caymanchem.com This represents a 20-fold difference in potency, indicating that PTA2 is significantly more effective at blocking the vasoconstrictor effects of TXA2 mimetics than their platelet-aggregating effects.

This dissociation is a notable feature of PTA2's pharmacological profile. While TXA2 itself potently stimulates both pathways, PTA2 can preferentially antagonize vascular responses at concentrations that have a lesser impact on platelet aggregation. wikipedia.orgnih.gov This separation of activities is in contrast to other stable TXA2 analogs, such as carbocyclic thromboxane A2 (CTA2), which is a potent coronary vasoconstrictor but lacks the ability to aggregate platelets, and in fact, inhibits arachidonic acid-induced aggregation. pnas.orgnih.gov PTA2, on the other hand, does not possess intrinsic agonist activity but rather acts as an antagonist to both processes, albeit with differing potencies. pnas.orgnih.gov This profile suggests its potential as a tool to selectively investigate the vascular roles of thromboxane A2.

Advanced Methodological Considerations in Pinane Thromboxane A2 Research

In Vitro Assay Development and Refinement

The characterization of PTA2's biological activity relies on a suite of refined in vitro assays designed to probe its effects on platelet function, vascular responses, enzyme activity, and cellular signaling pathways.

Optimized Platelet Function Assays (e.g., Aggregation, Shape Change, Secretion)

Platelet function assays are fundamental in assessing the antiplatelet properties of PTA2. These assays are meticulously optimized to yield precise and reproducible data on the compound's inhibitory effects.

Platelet Aggregation: Light Transmission Aggregometry (LTA) stands as a primary method for studying platelet aggregation. nih.govpractical-haemostasis.comclotpedia.nl This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. nih.gov For PTA2 research, aggregation is typically induced by stable TXA2 analogues like U-46619. pnas.org The inhibitory effect of PTA2 is quantified by its ability to reduce the extent of U-46619-induced aggregation, with an observed IC50 of 2 µM in human platelets. The PRP is prepared by centrifuging citrated whole blood at a low speed to separate it from red and white blood cells. practical-haemostasis.com The aggregometer maintains the PRP at 37°C and stirs it to facilitate platelet contact. clotpedia.nl

Platelet Shape Change: The initial response of platelets to activation is a change from their normal discoid shape to a more spherical form with pseudopods. nih.gov This shape change can be monitored by the same LTA instrumentation, as it causes a transient decrease in light transmission before aggregation begins. practical-haemostasis.com The ability of PTA2 to inhibit this initial activation step, induced by TXA2 mimetics, provides insight into its receptor-level antagonism. nih.gov Furthermore, imaging flow cytometry offers a sophisticated, unbiased alternative for quantifying platelet shape change, capable of distinguishing between discoid and spherical platelet populations. biorxiv.org

Platelet Secretion: Platelet activation culminates in the release of granular contents, a process essential for amplifying the thrombotic response. The secretion of alpha-granules can be quantified by measuring the surface expression of P-selectin (CD62p) using flow cytometry. nih.govnih.gov In this assay, platelets are treated with an agonist in the presence or absence of PTA2, and then incubated with a fluorescently labeled anti-P-selectin antibody. researchgate.netnih.govresearchgate.netashclinicalnews.org The fluorescence intensity, measured by a flow cytometer, correlates with the amount of P-selectin on the platelet surface, thus providing a quantitative measure of PTA2's inhibitory effect on platelet secretion. nih.gov

Table 1: Methodologies in Optimized Platelet Function Assays for PTA2 Research

Assay Methodology Key Parameters Measured Relevance to PTA2
Aggregation Light Transmission Aggregometry (LTA) Percentage of light transmission, IC50 Quantifies the inhibitory effect of PTA2 on platelet aggregation induced by TXA2 analogues.
Shape Change LTA, Imaging Flow Cytometry Initial decrease in light transmission, Morphological changes Assesses PTA2's ability to block the initial stages of platelet activation.
Secretion Flow Cytometry P-selectin (CD62p) surface expression Measures the inhibition of alpha-granule release, a key step in platelet activation.

Isolated Vascular Reactivity Studies

To investigate the effects of PTA2 on the vasculature, isolated blood vessel preparations are utilized in organ bath systems. nih.gov These studies are critical for understanding the compound's potential to counteract vasoconstriction, a key pathological event in various cardiovascular diseases.

Cat coronary arteries and rat aortic rings are commonly used tissues for these experiments. nih.govfrontiersin.org The vessels are dissected and mounted in an organ bath filled with a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture. The tension of the vascular rings is recorded isometrically. Contractions are induced with a TXA2 mimetic, such as U-46619, to simulate the vasoconstrictive effects of endogenous TXA2. The antagonistic properties of PTA2 are then evaluated by its ability to inhibit or reverse these contractions. nih.gov Such studies have demonstrated that PTA2 effectively inhibits U-46619-induced constriction of cat coronary arteries. nih.gov This methodology allows for the determination of PTA2's potency and efficacy as a vascular thromboxane (B8750289) receptor antagonist.

Enzyme Activity and Inhibition Assays (e.g., Thromboxane Synthase)

PTA2 is also characterized by its ability to inhibit thromboxane synthase, the enzyme responsible for the conversion of prostaglandin (B15479496) H2 to TXA2. patsnap.com Assays to determine the inhibitory activity of PTA2 on this enzyme are crucial for understanding its dual mechanism of action.

These assays typically involve incubating platelet microsomes, a rich source of thromboxane synthase, with the substrate arachidonic acid. nih.gov The production of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, is then measured, often using radioimmunoassay or other sensitive detection methods. The inhibitory potential of PTA2 is determined by its ability to reduce the formation of TXB2 in a concentration-dependent manner. nih.govnih.gov Research has shown that PTA2 inhibits rabbit platelet thromboxane synthase with an ID50 of 50 µM.

Receptor Binding and Functional Cell-Based Assays (e.g., IP accumulation)

To elucidate the interaction of PTA2 with the thromboxane receptor at a molecular level, receptor binding and functional cell-based assays are employed.

Receptor Binding Assays: These assays directly measure the affinity of PTA2 for the thromboxane receptor. nih.govnih.gov They are typically performed using platelet membranes or cells expressing the TP receptor. A radiolabeled ligand with known high affinity for the receptor, such as [125I]PTA-OH, is incubated with the receptor preparation in the presence of varying concentrations of unlabeled PTA2. nih.gov By measuring the displacement of the radioligand, the binding affinity (Ki) of PTA2 can be determined. These studies confirm that PTA2 acts as a competitive antagonist at the TP receptor. nih.gov

Functional Cell-Based Assays: The thromboxane receptor is a Gq protein-coupled receptor, and its activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. nih.gov An inositol phosphate (B84403) (IP) accumulation assay can, therefore, be used to assess the functional antagonism of PTA2. In this assay, cells expressing the TP receptor are pre-labeled with [3H]-inositol. Following stimulation with a TXA2 agonist in the presence of PTA2, the accumulation of radiolabeled inositol phosphates is measured. nih.govresearchgate.net A reduction in IP accumulation would indicate that PTA2 is effectively blocking the receptor-mediated signaling cascade. nih.gov

Experimental Design in Animal Models

The in vivo evaluation of PTA2 necessitates the use of carefully selected animal models that can accurately reflect specific human pathophysiological conditions.

Selection of Appropriate Animal Models for Specific Pathophysiological Studies

The choice of animal model is dictated by the specific aspect of PTA2's activity being investigated, whether it be its antithrombotic, anti-vasoconstrictive, or cardioprotective effects.

Thrombosis Models: Mouse models are frequently used in thrombosis research due to the availability of genetically modified strains and the ability to induce thrombosis through various methods, such as ferric chloride-induced vascular injury or inferior vena cava ligation. biorxiv.orgoup.comsigmaaldrich.comnih.govnih.govmdpi.com These models allow for the assessment of PTA2's ability to prevent or reduce thrombus formation in vivo.

Vasoconstriction and Myocardial Ischemia Models: The cat has been established as a suitable model for studying myocardial infarction and coronary artery constriction. nih.govnih.govnih.gov The feline cardiovascular system shares similarities with that of humans, making it relevant for investigating the effects of PTA2 on coronary blood flow and ischemic injury. Studies involving the administration of PTA2 in feline models of myocardial ischemia can provide valuable data on its potential cardioprotective effects.

Platelet Biology Models: The rabbit is a commonly used model for platelet research. nih.govnih.govscience.govmdpi.com Their platelets are readily isolated, and their responses to various agonists and inhibitors are well-characterized, making them suitable for in vivo studies on the effects of PTA2 on platelet function and survival.

Table 2: Rationale for Selection of Animal Models in PTA2 Research

Pathophysiological Focus Animal Model Rationale for Selection Key Outcomes Measured
Thrombosis Mouse Availability of transgenic models, established thrombosis induction protocols. mdpi.com Thrombus size and incidence, time to occlusion.
Coronary Vasoconstriction Cat Similarities in cardiovascular physiology to humans. nih.gov Changes in coronary artery diameter, coronary blood flow.
Myocardial Ischemia Cat Relevant model for myocardial infarction studies. nih.govnih.gov Infarct size, cardiac function parameters.
Platelet Function in vivo Rabbit Well-characterized platelet biology, suitable for transfusion studies. nih.govnih.gov Platelet aggregation, bleeding time, platelet survival.

Considerations for Assessing Systemic Versus Localized Biological Effects

Thromboxane A2 (TXA2), the parent compound of Pinane (B1207555) thromboxane A2 (PTA2), is considered a local hormone, acting primarily at or near its site of synthesis due to its extreme instability in aqueous solutions, with a half-life of about 30 seconds. nih.govresearchgate.net This inherent chemical instability makes studying its physiological and pathological roles challenging. Stable synthetic analogs like PTA2 are therefore indispensable tools for research, allowing for more controlled and prolonged experimental conditions. caymanchem.com However, the stability of PTA2 introduces a critical methodological consideration: the need to differentiate its localized effects from its potential systemic actions following administration.

Researchers employ various experimental models to dissect these distinct effects.

In Vitro Models: To assess direct, localized actions, in vitro preparations are commonly used. These include isolated tissues such as vascular rings (e.g., cat coronary artery) or muscle strips (e.g., rat and human stomach longitudinal muscle), as well as cellular assays like platelet aggregation studies in platelet-rich plasma. nih.govcaymanchem.comnih.gov In these systems, PTA2 is applied directly to the tissue or cell suspension, allowing for the characterization of its effects on specific receptors and signaling pathways in a controlled environment, free from systemic confounding factors like metabolic degradation or effects on other organ systems. For example, the inhibition of coronary artery constriction induced by TXA2 mimetics is a direct measure of its localized vascular effect. caymanchem.com

Ex Vivo and In Vivo Models: To understand the interplay between local and systemic effects, more complex models are required. Ex vivo organ perfusion systems, such as an isolated perfused heart, can bridge the gap between in vitro and in vivo studies. In whole-animal (in vivo) models, the route of administration becomes a key variable. Localized administration, such as direct application to an exposed tissue, can be compared with systemic administration (e.g., intravenous infusion). By measuring responses in the target organ versus distant organs and monitoring systemic parameters, researchers can infer the extent to which the observed effects are due to direct action at the site of interest or a consequence of the compound circulating and acting throughout the body. The balance between the vasoconstrictor and pro-aggregatory effects of TXA2 and the opposing vasodilator and anti-aggregatory actions of prostacyclin is crucial for vascular homeostasis, and understanding how an agent like PTA2 perturbs this balance requires careful consideration of both local and systemic actions. researchgate.net

Quantitative Data Analysis and Interpretation in Pharmacology

To rigorously characterize the nature of the antagonism exerted by PTA2 at the thromboxane receptor (TP receptor), pharmacological modeling is essential. mdpi.com Schild regression analysis is a cornerstone method used to differentiate between different types of antagonism (e.g., competitive vs. non-competitive) and to quantify the potency of a competitive antagonist. uam.eswikipedia.org

The application of Schild analysis to a compound like PTA2 involves generating concentration-response curves for a TP receptor agonist (such as the stable TXA2 analog U-46619) in the absence and presence of several different concentrations of PTA2. uam.es For a classic competitive antagonist, the following outcomes are expected:

A parallel, rightward shift in the agonist concentration-response curve with no reduction in the maximum response (Emax). wikipedia.org This indicates that the antagonism is surmountable; by increasing the agonist concentration, the original maximum effect can still be achieved.

When the data are plotted on a Schild plot—log(concentration ratio - 1) versus log(antagonist concentration)—the resulting relationship should be linear with a slope that is not significantly different from unity (1.0). uam.es

A slope of 1 is a key indicator of competitive antagonism, suggesting that both the agonist and the antagonist (PTA2) are competing for the same binding site on the TP receptor in a reversible manner. uam.eswikipedia.org The x-intercept of the Schild plot provides the pA2 value, a direct measure of the antagonist's potency. uam.esnih.gov This quantitative approach moves beyond simple descriptions of inhibition to provide a precise pharmacological fingerprint of PTA2's interaction with its receptor, confirming its mechanism as a competitive antagonist.

The biological activity of PTA2 is quantified using several key pharmacological parameters that describe its potency as both an antagonist and, in some contexts, a weak partial agonist.

Antagonist Potency (IC50/ID50): The half-maximal inhibitory concentration (IC50) or half-maximal inhibitory dose (ID50) is a common measure of antagonist potency. It represents the concentration of PTA2 required to inhibit a specific biological response by 50%. Research has established several potency values for PTA2 in different biological systems:

ParameterValueBiological SystemEffect MeasuredAgonist
ID50 0.1 µMCat Coronary ArteryInhibition of constrictionU-46619
IC50 2 µMHuman PlateletsInhibition of aggregationU-46619
ID50 50 µMRabbit PlateletsInhibition of thromboxane synthase-

Data sourced from Cayman Chemical datasheet citing Nicolaou, K.C., et al. (1979). caymanchem.com

These values demonstrate that PTA2's potency varies depending on the biological context, being a particularly potent inhibitor of coronary artery constriction. Studies on PTA2 derivatives have also been conducted to explore structure-activity relationships, with some analogs showing potent inhibition of carbocyclic thromboxane A2 (CTA2)-induced vasoconstriction. nih.gov

Maximal Effect (Emax): Emax refers to the maximum response that can be elicited by a compound. In the context of PTA2's antagonist activity, a crucial finding from pharmacological modeling is that as a competitive antagonist, it should not decrease the Emax of an agonist like U-46619. wikipedia.org However, some studies have noted that PTA2 itself can exhibit weak agonist activity. For instance, at a concentration of 0.5 µg/ml, PTA2 was observed to cause a slight contraction of rat gastric fundus. nih.gov This indicates that PTA2 may act as a partial agonist, possessing some, albeit low, efficacy to activate the TP receptor, resulting in a small Emax for its own contractile effects in certain tissues.

Emerging Research Avenues for Pinane Thromboxane A2

Elucidation of Novel Molecular Targets Beyond Canonical TP Receptors

The primary mechanism of action of PTA2 is understood to be its interaction with the canonical thromboxane (B8750289) pathway. It competitively antagonizes TP receptors and, at higher concentrations, inhibits thromboxane synthase, the enzyme responsible for producing TXA2. nih.gov However, recent and re-examined evidence suggests that the molecular interactions of PTA2 may be more complex, extending beyond these established targets.

Research has indicated that PTA2 can act as a non-selective prostanoid antagonist in certain tissues. nih.gov For example, in studies on rat and human stomach longitudinal muscle, PTA2 was found to inhibit contractions induced not only by TP receptor agonists (like U-46619) but also by other prostanoids such as prostaglandin (B15479496) E2 (PGE2), prostaglandin F2 alpha (PGF2α), and prostacyclin (PGI2). nih.gov This lack of selectivity in certain smooth muscle tissues points towards potential interactions with other prostanoid receptors, such as the EP, FP, or IP receptors, albeit perhaps with lower affinity than for the TP receptor. The elucidation of these off-target interactions is crucial for a complete understanding of PTA2's pharmacological profile.

Furthermore, early research noted that PTA2 could stabilize liver lysosomes at low concentrations. nih.gov Lysosomal membrane stabilization is a pharmacological effect not typically associated with TP receptor antagonism. This suggests a potential novel mechanism, possibly involving direct interaction with lysosomal membrane components or modulation of enzymatic activities within the lysosome. Identifying the specific proteins or lipids that PTA2 interacts with to produce this effect could uncover a new class of targets and therapeutic applications for this compound. Investigating these non-canonical interactions is a key area for future research, potentially broadening the therapeutic scope of PTA2.

Structure-Activity Relationship Studies for Enhanced Selectivity and Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's efficacy and selectivity by making precise chemical modifications. nih.govmdpi.com For PTA2, the goal of SAR studies is to design new analogs with enhanced potency for its intended targets and greater selectivity, thereby minimizing off-target effects. researchgate.net

The structure of PTA2, a bicyclic monoterpene derived from nopol (B1679846), offers several sites for chemical modification. nih.govrsc.org These include the pinane (B1207555) bicyclic core, the omega-side chain containing a hydroxyl group, and the alpha-side chain with a carboxylic acid group. The stereochemistry of these features is critical for biological activity.

An early study comparing PTA2 with its epi-OH isomer (epi-PTxA2), where the configuration of the hydroxyl group on the side chain is altered, provided initial SAR insights. While both compounds showed activity, their potencies differed, highlighting the importance of this specific stereocenter for target interaction. nih.gov For instance, epi-PTxA2 was found to be less effective than PTA2 in antagonizing contractions induced by the PGH2 analog U-44069 in rat gastric fundus. nih.gov

Future SAR studies could systematically explore modifications at various positions:

Pinane Core: Altering the bulky, hydrophobic pinane structure could influence how the molecule fits into the binding pocket of the TP receptor versus other prostanoid receptors, potentially enhancing selectivity.

Omega-Side Chain: Modifications to the length or polarity of the octenyl side chain, including the position and stereochemistry of the hydroxyl group, could fine-tune binding affinity and potency.

Alpha-Side Chain: The carboxylic acid group is crucial for anchoring the molecule to the receptor. Creating bioisosteres of this group could alter the binding kinetics and duration of action.

A systematic approach to synthesizing and screening new analogs will be essential to develop compounds that are either more potent and selective TP receptor antagonists or more specific inhibitors of thromboxane synthase, potentially leading to drug candidates with improved therapeutic indices.

Comparative Antagonistic Effects of PTA2 and its epi-OH Isomer on Rat Gastric Fundus
Agonist (Inducer of Contraction)Effect of PTA2 (0.5 µg/ml)Effect of epi-PTA2 (0.5 µg/ml)Reference
U-44069 (PGH2 analogue)Substantial InhibitionLess effective inhibition than PTA2 nih.gov
PGE2Substantial InhibitionNot Reported nih.gov
PGF2αSubstantial InhibitionNot Reported mdpi.com
PGI2Substantial InhibitionModerately Potent Inhibition nih.gov
PGD2Slightly Reduced ContractionNot Reported nih.gov

Investigation of Unexplored Biological Roles and Therapeutic Potential in New Disease Contexts

While PTA2 was initially investigated for its antithrombotic properties, the underlying thromboxane signaling pathway is implicated in a much wider array of pathologies, suggesting that PTA2's therapeutic potential may be significantly broader. nih.govdocumentsdelivered.com

Oncology: A growing body of evidence highlights the role of the TXA2 pathway in cancer progression. mdpi.com Overexpression of thromboxane synthase and TP receptors is observed in various malignancies, including breast, lung, and prostate cancers. mdpi.com TXA2 signaling can promote several hallmarks of cancer, such as proliferation, angiogenesis, and metastasis. mdpi.com As a dual TP antagonist and thromboxane synthase inhibitor, PTA2 represents a compelling candidate for investigation as an adjunct cancer therapy. Its ability to disrupt this signaling axis could potentially inhibit tumor growth and spread.

Inflammation and Immunology: Prostanoids are key mediators of inflammation. The TXA2 pathway, in particular, contributes to inflammatory processes and can modulate immune responses. mdpi.com For instance, TXA2 signaling is involved in vascular inflammation and can influence the activity of immune cells. mdpi.com Investigating the effects of PTA2 in models of chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, could uncover new therapeutic applications.

Other Disease Contexts: The vasoconstrictive effects of TXA2 are not limited to the coronary arteries. nih.gov Pathological vasoconstriction plays a role in conditions like pulmonary hypertension and certain kidney diseases. The potential of PTA2 to counteract these effects warrants exploration in relevant preclinical models. Given that PTA2 can act as a non-selective prostanoid antagonist in some tissues, it might be particularly useful in complex diseases where multiple prostanoid pathways are dysregulated. nih.gov

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To fully unlock the potential of PTA2, modern research methodologies are required. Systems biology, which integrates multiple layers of biological data ("multi-omics"), offers a powerful framework for achieving a holistic understanding of a compound's effects. nih.govnih.gov Instead of studying a single target or pathway in isolation, this approach provides a comprehensive map of the molecular changes induced by PTA2 across the entire biological system. e-enm.orgresearchgate.net

Multi-Omics Strategies for PTA2 Research:

Proteomics: Can be used to identify the full spectrum of proteins that PTA2 interacts with inside a cell. This could confirm known targets, like the TP receptor, and, more importantly, uncover the novel, non-canonical targets discussed in section 8.1.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels, researchers can determine how PTA2 alters gene expression. This can reveal the downstream signaling cascades and cellular processes that are modulated by TP receptor blockade and thromboxane synthase inhibition.

Metabolomics: This approach measures changes in small-molecule metabolites. nih.gov For PTA2, metabolomics can provide a detailed picture of how inhibiting the thromboxane pathway affects arachidonic acid metabolism and other interconnected metabolic networks.

Genomics: Can help identify genetic variations in patients that might predict their response to PTA2, paving the way for personalized medicine approaches.

By integrating these multi-omics datasets, researchers can construct detailed models of PTA2's mechanism of action. researchgate.netnih.gov This comprehensive understanding can help to predict its efficacy in new disease contexts, identify potential biomarkers to monitor its activity, and design next-generation analogs with superior therapeutic properties. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.